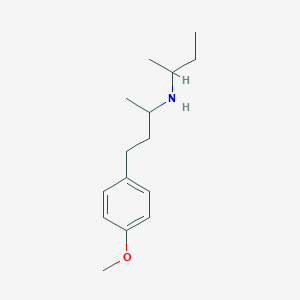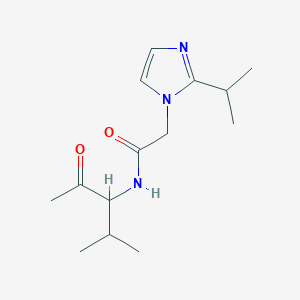![molecular formula C11H18N2O3S B7558082 3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide, commonly known as HEPES, is a zwitterionic organic compound that is widely used in biochemistry and molecular biology research as a buffering agent. It was first synthesized in 1966 by Good et al. and has since become one of the most commonly used buffering agents in biological research due to its ability to maintain a stable pH over a wide range of temperatures and concentrations.
Wirkmechanismus
HEPES acts as a weak acid and weak base, allowing it to act as a buffer by accepting or donating protons to maintain a stable pH. This property is due to the presence of the sulfonamide group, which can form hydrogen bonds with water molecules and stabilize the pH.
Biochemical and Physiological Effects
HEPES has no known biochemical or physiological effects on cells or organisms. It is considered to be biologically inert and is used solely as a buffering agent in biological research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HEPES as a buffering agent include its ability to maintain a stable pH over a wide range of temperatures and concentrations, its compatibility with many biological processes, and its lack of interference with UV spectroscopy. However, HEPES has some limitations, including its relatively high cost compared to other buffering agents and its limited solubility in some solvents.
Zukünftige Richtungen
Future research on HEPES could focus on developing more cost-effective synthesis methods, improving its solubility in non-aqueous solvents, and exploring its potential applications in other areas of biological research. Additionally, research could be conducted to determine the optimal concentration of HEPES for different experimental conditions and to investigate its interactions with other biological molecules.
Synthesemethoden
HEPES can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-aminoethanol in the presence of triethylamine. The resulting product is then reacted with 1-chloro-2-propanol to form HEPES.
Wissenschaftliche Forschungsanwendungen
HEPES is commonly used in cell culture, protein purification, and enzymatic assays. It is also used in electrophysiology experiments to maintain a stable pH in the extracellular fluid surrounding cells. HEPES is preferred over other buffering agents such as Tris and phosphate buffers because it does not interfere with many biological processes and does not absorb UV light, making it ideal for spectroscopic analysis.
Eigenschaften
IUPAC Name |
3-[1-(2-hydroxypropylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8(14)7-13-9(2)10-4-3-5-11(6-10)17(12,15)16/h3-6,8-9,13-14H,7H2,1-2H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNITULYCAENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1=CC(=CC=C1)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)



![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
